molecular formula C9H9BrO2 B3107671 (S)-2-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine CAS No. 1618132-41-4

(S)-2-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine

Cat. No.: B3107671
CAS No.: 1618132-41-4
M. Wt: 229.07 g/mol
InChI Key: QYLFKNVZIFTCIY-SSDOTTSWSA-N
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Description

(S)-2-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine is a chiral organic compound that belongs to the class of benzo[b][1,4]dioxines. This compound is characterized by the presence of a bromomethyl group attached to a dihydrobenzo[b][1,4]dioxine ring system. The (S)-configuration indicates that the compound is optically active and has a specific three-dimensional arrangement.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine typically involves the bromination of a suitable precursor. One common method is the bromination of (S)-2-methyl-2,3-dihydrobenzo[b][1,4]dioxine using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at a controlled temperature to ensure selective bromination at the methyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides to form corresponding derivatives.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of azides, ethers, or amines.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of the corresponding methyl derivative.

Scientific Research Applications

(S)-2-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor for various functionalized derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine depends on its specific application and target. In biological systems, the compound may interact with cellular proteins, enzymes, or receptors, leading to modulation of biochemical pathways. The bromomethyl group can act as an electrophilic center, facilitating covalent binding to nucleophilic sites on biomolecules.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine: The enantiomer of the (S)-compound with similar chemical properties but different optical activity.

    2-(Chloromethyl)-2,3-dihydrobenzo[b][1,4]dioxine: A related compound with a chloromethyl group instead of a bromomethyl group.

    2-(Hydroxymethyl)-2,3-dihydrobenzo[b][1,4]dioxine: A derivative with a hydroxymethyl group.

Uniqueness

(S)-2-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine is unique due to its specific stereochemistry and the presence of a bromomethyl group, which imparts distinct reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

(3S)-3-(bromomethyl)-2,3-dihydro-1,4-benzodioxine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,7H,5-6H2/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYLFKNVZIFTCIY-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](OC2=CC=CC=C2O1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1618132-41-4
Record name 2-Bromomethyl-1,4-benzodioxane, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1618132414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-BROMOMETHYL-1,4-BENZODIOXANE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FAY9WKD4RK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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